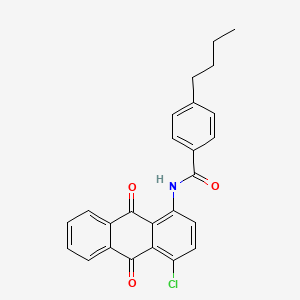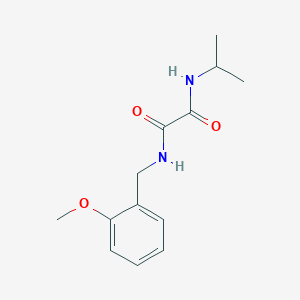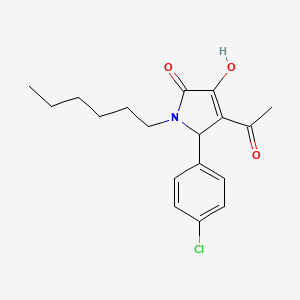
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide, also known as CDDO-Butylamide, is a synthetic compound that belongs to the triterpenoid family. It has been studied extensively for its potential therapeutic applications in various diseases.
作用機序
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide exerts its therapeutic effects by activating the Nrf2 pathway, which is a master regulator of antioxidant and detoxification genes. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to induce apoptosis in cancer cells and reduce inflammation in various animal models.
Biochemical and Physiological Effects:
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to modulate various cellular pathways involved in oxidative stress, inflammation, and cancer. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). It also inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has several advantages for lab experiments. It is a stable compound with a long half-life, which makes it suitable for in vivo studies. It is also easy to synthesize and purify, which makes it readily available for research purposes. However, 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has some limitations as well. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. It also has poor bioavailability, which limits its effectiveness in vivo.
将来の方向性
There are several future directions for the research of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide. One of the areas of interest is its potential application in neurodegenerative disorders such as Alzheimer's disease. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to exhibit neuroprotective effects in animal models of neurodegeneration. Another area of interest is its potential application in metabolic disorders such as diabetes. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes. Further studies are needed to explore the therapeutic potential of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide in these and other diseases.
Conclusion:
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide is a synthetic compound that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the activation of the Nrf2 pathway and inhibition of the NF-κB pathway. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. There are several future directions for the research of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide, including its potential application in neurodegenerative disorders and metabolic disorders.
合成法
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide can be synthesized by the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with butylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.
科学的研究の応用
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies.
特性
IUPAC Name |
4-butyl-N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c1-2-3-6-15-9-11-16(12-10-15)25(30)27-20-14-13-19(26)21-22(20)24(29)18-8-5-4-7-17(18)23(21)28/h4-5,7-14H,2-3,6H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKHWABDTAVEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5197544.png)
![{4-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5197545.png)
![4-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}thiomorpholine](/img/structure/B5197576.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5197578.png)
![4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5197593.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea](/img/structure/B5197608.png)
![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)
![N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5197636.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5197637.png)

![2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5197650.png)

![4-[(cyclopropylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5197663.png)
